Zinc 2-mercaptobenzothiazole
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Overview
Description
Zinc 2-mercaptobenzothiazole is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is a white to yellow solid at ambient temperatures and has a slight odor. This compound is also utilized as a fungicide .
Mechanism of Action
Target of Action
Zinc 2-Mercaptobenzothiazole (ZMBT) primarily targets Thyroid Peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .
Mode of Action
ZMBT interacts with its target, Thyroid Peroxidase, by acting as an inhibitor . This interaction results in the reduction of thyroid hormone synthesis, thereby affecting the metabolic processes regulated by these hormones .
Biochemical Pathways
It’s known that zmbt derivatives have been reported for their antimicrobial and antifungal activities . They are also highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
Result of Action
The molecular and cellular effects of ZMBT’s action are largely dependent on its interaction with its primary target, Thyroid Peroxidase. By inhibiting this enzyme, ZMBT can potentially affect the synthesis of thyroid hormones, leading to alterations in metabolic processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZMBT. It may pose a potential danger to fish, invertebrates, and aquatic plants due to its high toxicity prior to degrading . Furthermore, ZMBT is stable under normal conditions but can cause irritation to the skin, eye, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 2-mercaptobenzothiazole is synthesized by reacting 2-mercaptobenzothiazole with zinc oxide. The reaction typically occurs in an aqueous medium at elevated temperatures. The process involves the formation of a zinc salt of 2-mercaptobenzothiazole, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation using an acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming disulfides and other oxidized products.
Reduction: It can be reduced to its thiol form under specific conditions.
Substitution: The compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Zinc 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals like copper and zinc.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antitumor activities.
Industry: Widely used in the rubber industry as a vulcanization accelerator and in the production of tires and other rubber products
Comparison with Similar Compounds
2-Mercaptobenzothiazole: The parent compound, used similarly in the rubber industry and as a corrosion inhibitor.
Dibenzothiazole disulfide: Another derivative used in rubber processing.
2-Mercaptobenzimidazole: A related compound with similar applications in corrosion inhibition and rubber processing.
Uniqueness: Zinc 2-mercaptobenzothiazole is unique due to its enhanced stability and effectiveness as a vulcanization accelerator compared to its parent compound, 2-mercaptobenzothiazole. Its zinc salt form provides additional benefits in terms of reactivity and application versatility .
Properties
CAS No. |
155-04-4 |
---|---|
Molecular Formula |
C14H8N2S4Zn |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
zinc;1,3-benzothiazole-2-thiolate |
InChI |
InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI Key |
PGNWIWKMXVDXHP-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |
boiling_point |
Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |
Color/Form |
LIGHT YELLOW POWDER |
density |
1.7 AT 25 °C/4 °C |
flash_point |
392 °F (NTP, 1992) 392 °F 243 °C |
melting_point |
351 to 358 °F (NTP, 1992) 180.2-181.7 °C MP: 170-173 °C /Technical mercaptobenzothiazole/ 177 - 179 °C 180-182 °C |
155-04-4 | |
physical_description |
NKRA; Dry Powder Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
155-04-4 (zinc salt) 2492-26-4 (hydrochloride salt) 26622-66-2 (mercury (+2) salt) 29904-98-1 (cobalt(+2) salt) 32510-27-3 (unspecified copper salt) 4162-43-0 (copper(+2) salt) 7778-70-3 (potassium salt) |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9) In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5) Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline. For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page. 0.12 mg/mL at 24 °C Solubility in water, g/100ml at 20 °C: 0.01 (very poor) |
vapor_pressure |
0.000464 [mmHg] 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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